N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

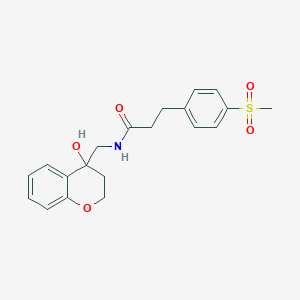

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative characterized by two key structural motifs:

- 4-Hydroxychroman-4-ylmethyl group: The chroman ring system (a benzopyran derivative) with a hydroxyl group at the 4-position, linked via a methyl group to the amide nitrogen. Chroman derivatives are known for antioxidant properties due to their ability to scavenge free radicals .

- 4-(Methylsulfonyl)phenyl group: A phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para position, which is commonly associated with enhanced bioavailability and target binding in pharmaceuticals .

Properties

IUPAC Name |

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-27(24,25)16-9-6-15(7-10-16)8-11-19(22)21-14-20(23)12-13-26-18-5-3-2-4-17(18)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCFRRASUAPUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCOC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from the chroman-4-one framework. The preparation methods often include the use of various reagents and catalysts to achieve the desired product. For instance, the synthesis might involve the reaction of 4-hydroxychroman-4-one with appropriate alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Scientific Research Applications

-

COX-2 Inhibition

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is being studied for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. COX-2 inhibitors are crucial in treating pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Research indicates that compounds with similar structures exhibit significant COX-2 inhibitory activity, making this compound a candidate for further exploration in this area . -

Anti-inflammatory Potential

The compound's structure suggests it may possess anti-inflammatory properties. Studies on related compounds have demonstrated their efficacy in reducing inflammation in various models. For instance, modifications to the chroman structure have shown promising results in inhibiting inflammatory pathways, which could be applicable to this compound . -

Analgesic Activity

Given its potential COX-2 inhibitory action, this compound may also serve as an analgesic agent. Research into similar molecules has revealed their effectiveness in pain management, highlighting the importance of structural features like the chroman and methylsulfonyl groups in enhancing analgesic properties .

Case Study 1: Development of COX-2 Inhibitors

A study focused on the design and synthesis of new COX-2 inhibitors highlighted the importance of structural modifications to improve selectivity and potency. Compounds structurally similar to this compound were synthesized and tested, revealing significant anti-inflammatory effects with enhanced selectivity towards COX-2 over COX-1 .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis was conducted on various derivatives of chroman-based compounds, including those with methylsulfonyl substitutions. The findings indicated that specific modifications led to increased COX-2 selectivity and reduced side effects typically associated with traditional NSAIDs . This research underscores the potential of this compound as a lead compound for further development.

Mechanism of Action

The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The chroman-4-one framework is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as antioxidant activity and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs are compared below based on molecular features, substituents, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Diversity :

- The target compound uniquely combines a chroman-based antioxidant motif with a sulfonylphenyl group, which may synergize oxidative stress reduction and enzyme inhibition. In contrast, analogs like N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide prioritize lipophilic substituents (piperidinyl, phenyl) for pharmacokinetic optimization .

- Sulfonyl Group Positioning : The para-substituted sulfonyl group in the target compound mirrors patented pharmaceutical agents (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol ), which often exploit sulfonyl groups for enhanced target affinity .

Functional Implications: Antioxidant Potential: Chroman derivatives, such as those in , exhibit radical scavenging activity in DPPH and β-carotene assays . The target’s 4-hydroxychroman group likely confers similar properties.

Therapeutic Hypotheses :

- The methylsulfonylphenyl moiety in the target may facilitate interactions with sulfonylurea receptors or cyclooxygenase (COX) enzymes, akin to NSAID derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide ) .

- The absence of a tetrazole or piperidine ring (cf. ) distinguishes the target from analogs designed for cardiovascular or CNS applications.

Notes

Limitations : Direct pharmacological or kinetic data for the target compound are absent in the provided evidence. Comparisons are based on structural analogs and inferred bioactivity.

Safety Considerations : Sulfonyl-containing compounds (e.g., N-[(4-methylphenyl)sulfonyl]propanamide ) may require toxicity profiling, as sulfonamides are associated with hypersensitivity reactions .

Biological Activity

N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of neurogenesis and cancer treatment. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chroman core substituted with a hydroxymethyl group and a sulfonylphenyl moiety. Its chemical structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Chroman Core : Starting from appropriate phenolic precursors, the chroman structure is synthesized through cyclization reactions.

- Substitution Reactions : The hydroxymethyl and sulfonamide groups are introduced via nucleophilic substitution methods.

- Purification : Final purification is achieved through crystallization or chromatography techniques.

Neurogenesis Modulation

Research indicates that compounds similar to this compound may influence neurogenesis through modulation of muscarinic receptors and phosphodiesterase (PDE) inhibition. Specifically, PDE inhibitors have been shown to enhance neurogenic processes in animal models, suggesting potential applications in treating neurodegenerative diseases .

Antitumor Activity

The antiproliferative effects of related compounds have been evaluated against various cancer cell lines. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (melanoma). The mechanism involves cell cycle arrest at the G2/M phase and disruption of microtubule dynamics .

Case Studies and Research Findings

- Antiproliferative Assays : A study assessed the biological activity of several derivatives against cancer cell lines, revealing IC50 values in the nanomolar range for some compounds. Table 1 summarizes these findings:

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 50 | Microtubule disruption |

| Compound B | HT-29 | 75 | G2/M arrest |

| Compound C | M21 | 100 | Apoptosis induction |

Q & A

Q. What are the optimal synthetic routes for N-((4-hydroxychroman-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, such as coupling the chroman-4-ol derivative with a 4-(methylsulfonyl)phenylpropanoyl intermediate. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) under nitrogen to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .

- Purity validation : Monitor via thin-layer chromatography (TLC, Rf ~0.3–0.5 in ethyl acetate) and confirm purity >95% using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- 1H/13C NMR : Key signals include the chroman-4-yl methylene (δ ~3.8–4.2 ppm), sulfonyl aromatic protons (δ ~7.6–8.0 ppm), and hydroxychroman hydroxyl proton (δ ~5.5 ppm, broad) .

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Exact mass should match the theoretical molecular ion (e.g., [M+H]+ calculated for C20H23NO5S: 414.1324) .

Q. How can researchers assess the compound’s preliminary biological activity?

- In vitro enzyme inhibition assays : Use fluorescence-based or colorimetric assays (e.g., COX-2 inhibition, IC50 determination) with Celecoxib as a positive control .

- Receptor binding studies : Radioligand displacement assays (e.g., for estrogen receptors) with tritiated ligands and Scatchard plot analysis .

Advanced Research Questions

Q. How should discrepancies in bioactivity data across different experimental models be resolved?

- Dose-response curve normalization : Account for variations in cell permeability by comparing results under standardized conditions (e.g., serum-free media, 37°C, 5% CO2) .

- Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent polarity, assay incubation time) .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence polarization) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Systematic substituent variation : Modify the hydroxychroman methyl group (e.g., replace with ethyl or isopropyl) and compare IC50 values in target assays .

- Computational docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket, focusing on sulfonyl group positioning .

- Free-energy perturbation (FEP) : Quantify binding energy changes upon structural modifications using molecular dynamics simulations .

Q. How can degradation pathways be characterized under physiological conditions?

- Forced degradation studies : Expose the compound to oxidative (H2O2, 40°C), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS/MS .

- Metabolite identification : Incubate with liver microsomes (human or rat) and analyze metabolites using UPLC-QTOF (e.g., hydroxylation at the chroman ring) .

Q. What experimental designs mitigate off-target toxicity in preclinical studies?

- Transcriptomic profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Selectivity screening : Test against a panel of 50+ kinases/receptors to calculate selectivity indices (SI = IC50(target)/IC50(off-target)) .

Q. How can enantiomeric purity be ensured in chiral analogs of this compound?

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers (retention time difference ≥2 min) .

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .

Methodological Considerations

Q. What computational tools are recommended for optimizing reaction yields?

Q. How can the compound’s biological half-life be accurately measured in vivo?

- Pharmacokinetic (PK) studies : Administer a radiolabeled version (14C or 3H) to rodents and quantify plasma levels via liquid scintillation counting .

- Compartmental modeling : Fit PK data to a two-compartment model using Phoenix WinNonlin to estimate t1/2 and clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.